molecular formula C9H9FO3 B8012764 4-Fluoro-2-methoxy-5-methylbenzoic acid CAS No. 314298-17-4

4-Fluoro-2-methoxy-5-methylbenzoic acid

Cat. No.: B8012764
CAS No.: 314298-17-4
M. Wt: 184.16 g/mol
InChI Key: GBWKCZYUHSAALB-UHFFFAOYSA-N
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Description

4-Fluoro-2-methoxy-5-methylbenzoic acid is an organic compound with the molecular formula C9H9FO3. It is a derivative of benzoic acid, characterized by the presence of a fluorine atom at the 4-position, a methoxy group at the 2-position, and a methyl group at the 5-position on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-methoxy-5-methylbenzoic acid typically involves the introduction of the fluorine, methoxy, and methyl groups onto the benzoic acid core. One common method includes the following steps:

    Nitration: Starting with 2-methylbenzoic acid, nitration is performed to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group.

    Diazotization: The amino group is converted to a diazonium salt.

    Fluorination: The diazonium salt undergoes a fluorination reaction to introduce the fluorine atom.

    Methoxylation: Finally, a methoxy group is introduced via a methylation reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. These methods often use continuous flow reactors and automated systems to ensure high yield and purity while minimizing the production time and cost .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-methoxy-5-methylbenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Fluoro-2-methoxy-5-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Fluoro-2-methoxy-5-methylbenzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, while the methoxy and methyl groups can influence its solubility and metabolic stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-2-methoxy-5-methylbenzoic acid is unique due to the specific combination of substituents on the benzene ring. The presence of the fluorine atom at the 4-position can significantly alter the compound’s reactivity and biological activity compared to its non-fluorinated analogs. Additionally, the methoxy and methyl groups contribute to the compound’s distinct chemical and physical properties, making it a valuable intermediate in various synthetic and research applications .

Properties

IUPAC Name

4-fluoro-2-methoxy-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-5-3-6(9(11)12)8(13-2)4-7(5)10/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBWKCZYUHSAALB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201278995
Record name 4-Fluoro-2-methoxy-5-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201278995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

314298-17-4
Record name 4-Fluoro-2-methoxy-5-methylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=314298-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-2-methoxy-5-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201278995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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